
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is an organic compound that features a bromomethyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the bromination of a precursor compound. One common method is the bromination of N-(4-hydroxy-3,5-dimethylphenyl)benzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile.
Oxidation: Products include ketones or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Fluoromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Iodomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions.
特性
CAS番号 |
89519-13-1 |
|---|---|
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC名 |
4-(bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-10-7-14(8-11(2)15(10)19)18-16(20)13-5-3-12(9-17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChIキー |
REPHNHUCZIFARU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


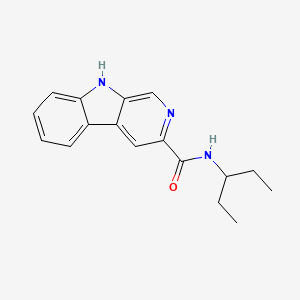

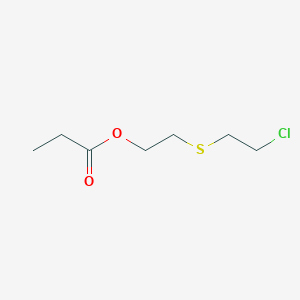

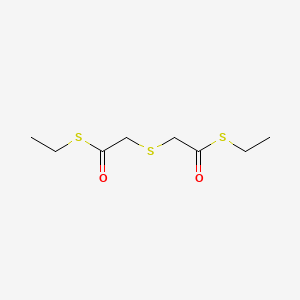
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

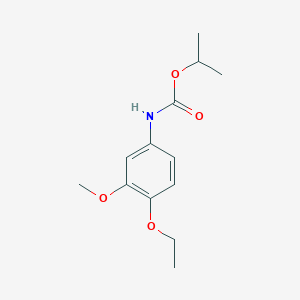
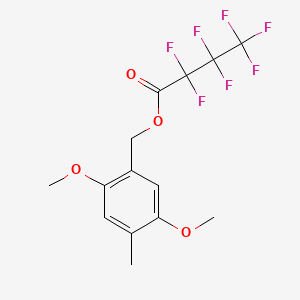
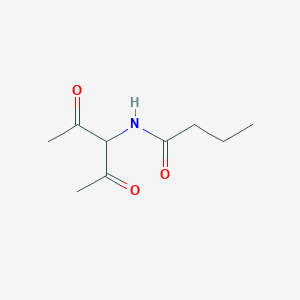
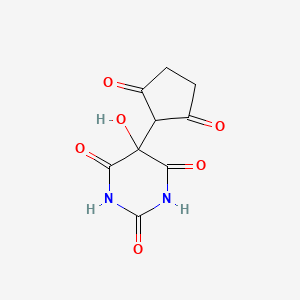
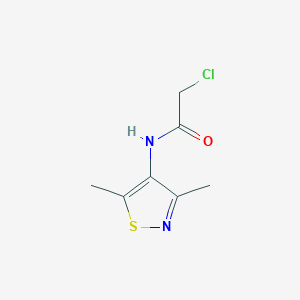
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

